molecular formula C14H23NO2S B273495 N-(sec-butyl)-4-tert-butylbenzenesulfonamide

N-(sec-butyl)-4-tert-butylbenzenesulfonamide

Cat. No. B273495
M. Wt: 269.4 g/mol
InChI Key: PGRHKMPPNUNURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-tert-butylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as SBB, and its chemical formula is C14H23NO2S. SBB is a white crystalline powder that is soluble in organic solvents and has a melting point of 114-116°C.

Scientific Research Applications

SBB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, SBB has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. SBB has also been studied for its potential use as a diagnostic tool for detecting cancer cells. In agriculture, SBB has been used as a herbicide and fungicide due to its ability to inhibit the growth of certain plant pathogens. In material science, SBB has been used as a surfactant and emulsifier due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of SBB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. SBB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. SBB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, SBB has been shown to bind to certain receptors such as the sigma-1 receptor, which is involved in the regulation of ion channels and neurotransmitter release.
Biochemical and Physiological Effects:
SBB has been shown to have various biochemical and physiological effects in vivo and in vitro. In vivo studies have shown that SBB can reduce inflammation and pain in animal models of arthritis and neuropathic pain. SBB has also been shown to inhibit the growth of tumors in animal models of cancer. In vitro studies have shown that SBB can induce apoptosis and inhibit angiogenesis in cancer cells. SBB has also been shown to inhibit the growth of plant pathogens such as Fusarium graminearum and Botrytis cinerea.

Advantages and Limitations for Lab Experiments

SBB has several advantages and limitations for lab experiments. One advantage of SBB is its high solubility in organic solvents, which makes it easy to dissolve in various experimental solutions. SBB also has a relatively low toxicity, which allows for higher concentrations to be used in experiments. However, SBB has a relatively short half-life in vivo, which limits its use in animal studies. In addition, SBB can be expensive to synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research of SBB. One direction is the development of more efficient and cost-effective synthesis methods for SBB. Another direction is the investigation of the mechanism of action of SBB, particularly its interactions with enzymes and receptors. Further studies are also needed to determine the efficacy and safety of SBB in vivo and to explore its potential applications in medicine and agriculture. Finally, the development of SBB-based materials and formulations for industrial and commercial applications is an area of potential interest.

Synthesis Methods

The synthesis of SBB involves the reaction of 4-tert-butylbenzenesulfonyl chloride with sec-butylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable acid. The yield of SBB can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.

properties

Product Name

N-(sec-butyl)-4-tert-butylbenzenesulfonamide

Molecular Formula

C14H23NO2S

Molecular Weight

269.4 g/mol

IUPAC Name

N-butan-2-yl-4-tert-butylbenzenesulfonamide

InChI

InChI=1S/C14H23NO2S/c1-6-11(2)15-18(16,17)13-9-7-12(8-10-13)14(3,4)5/h7-11,15H,6H2,1-5H3

InChI Key

PGRHKMPPNUNURH-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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